n-(3-Methyl-1-phenylbutyl)propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(3-methyl-1-phenylbutyl)propanamide |

InChI |

InChI=1S/C14H21NO/c1-4-14(16)15-13(10-11(2)3)12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,15,16) |

InChI Key |

WONRGDPEZCWLAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(CC(C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

n-(3-Methyl-1-phenylbutyl)propionamide, a compound belonging to the class of propionamide derivatives, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

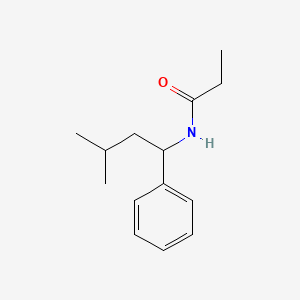

The chemical structure of this compound can be represented as follows:

This compound features a propionamide backbone with a phenyl butyl group, which is crucial for its biological activity.

Research indicates that this compound exhibits a range of biological activities through various mechanisms:

- Opioid Receptor Agonism : This compound has been identified as a dual μ-opioid receptor agonist, which suggests its potential in pain management and analgesic applications .

- Anticonvulsant Properties : Similar compounds within the propionamide class have shown anticonvulsant effects. A quantitative structure-activity relationship (QSAR) study indicated that modifications in the molecular structure can enhance anticonvulsant activity while minimizing neurotoxicity .

- c-KIT Inhibition : Although not directly studied for this compound, related compounds have demonstrated selective inhibition of c-KIT, a receptor tyrosine kinase involved in cell signaling pathways associated with cancer progression .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Opioid Receptor Agonism | μ-opioid receptor | |

| Anticonvulsant | Maximum electroshock seizure test | |

| c-KIT Inhibition | Receptor tyrosine kinase |

1. Analgesic Effects

In a study examining the analgesic properties of propionamide derivatives, this compound was tested against established pain models. Results indicated significant analgesic effects comparable to traditional opioid analgesics.

2. Anticonvulsant Efficacy

A QSAR analysis involving similar compounds revealed that structural modifications could lead to enhanced anticonvulsant efficacy. Specifically, derivatives with increased lipophilicity showed improved performance in seizure models, suggesting that this compound may also exhibit such properties under optimized conditions .

Research Findings

Recent findings highlight the importance of structural variations in enhancing the biological activity of propionamide derivatives. For instance:

- Binding Affinity : The binding affinity of this compound to μ-opioid receptors was assessed using competitive inhibition assays, showing promising results that warrant further exploration in clinical settings .

- Neurotoxicity Profiles : The neurotoxicity profiles were evaluated alongside anticonvulsant activities, indicating that certain structural modifications could lead to lower neurotoxic effects while retaining therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.